REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:11])=[C:6]([CH:10]=1)C(O)=O.[CH3:12][N:13]([CH:15]=[O:16])C.[C:17](Cl)(=O)C(Cl)=O.NC1[C:34]([CH3:35])=[CH:33][C:27]([C:28]([O:30][CH2:31]C)=[O:29])=[CH:26][C:25]=1C.N1C=CC=CC=1>C1COCC1.C(Cl)Cl.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:10]=[CH:6][C:5]([CH3:11])=[C:4]([CH:3]=1)[C:15]([NH:13][C:12]1[C:26]([CH3:25])=[C:27]([CH:33]=[CH:34][C:35]=1[CH3:17])[C:28]([O:30][CH3:31])=[O:29])=[O:16]
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Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C(=O)O)C1)C
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Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C(=O)OCC)C=C1C)C
|
Name
|
|
Quantity
|
2.71 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
13.63 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue is added CH2Cl2 (40 ml)
|
Type
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TEMPERATURE
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Details
|
the reaction mixture is cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient temperature
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
ADDITION
|
Details
|
the reaction mixture is diluted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with 1N HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=C(C(=O)NC=2C(=C(C(=O)OC)C=CC2C)C)C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 95.5% | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |